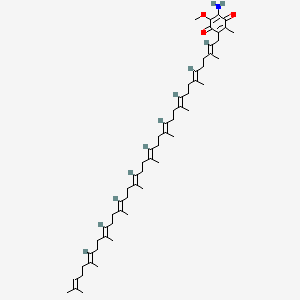
Rhodoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodoquinone is a natural product found in Rhodospirillum rubrum, Rhodoblastus acidophilus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Role in Anaerobic Respiration
Rhodoquinone is primarily known for its function in anaerobic respiration, particularly in organisms that utilize fumarate as an electron acceptor. This capability is vital for survival in hypoxic environments, where traditional electron acceptors like oxygen are unavailable.
- Mechanism : this compound facilitates the transfer of electrons in the respiratory chain, enabling the reduction of fumarate to succinate, which is essential for ATP production in anaerobic conditions .
Biosynthesis Pathways
The biosynthesis of this compound has been elucidated through studies involving model organisms such as Caenorhabditis elegans and Rhodospirillum rubrum. Key findings include:
- Kynurenine Pathway : In C. elegans, it was discovered that metabolites from the kynurenine pathway are essential precursors for this compound biosynthesis. This pathway involves the conversion of L-kynurenine into anthranilic acid and other derivatives, which are then utilized in RQ synthesis .
- Enzymatic Steps : The enzyme RquA has been identified as crucial for converting ubiquinone to this compound, highlighting its potential as a target for metabolic engineering .
Potential Therapeutic Applications
Given its role in anaerobic respiration and unique biosynthetic pathways, this compound presents various therapeutic applications:
- Antihelminthic Drug Development : Research indicates that targeting the this compound biosynthetic pathway could lead to new treatments for parasitic infections caused by helminths. The identification of essential enzymes involved in RQ synthesis may provide novel targets for drug development, especially in light of rising drug resistance .
- Metabolic Engineering : The ability to synthesize this compound in non-native organisms such as Escherichia coli opens avenues for biotechnological applications, including the production of biofuels and biochemicals under anaerobic conditions .
Comparative Data on this compound Production
The following table summarizes key aspects of this compound production across different organisms:
| Organism | Electron Acceptors Used | Key Enzymes Involved | Biosynthetic Pathway |
|---|---|---|---|
| Rhodospirillum rubrum | Fumarate | RquA | Ubiquinone-dependent |
| Caenorhabditis elegans | Fumarate | KYNU-1, COQ-5, COQ-6 | Kynurenine pathway |
| Parasitic Helminths | Fumarate | KYNU-1 (present) | Kynurenine pathway |
Case Study 1: this compound in Parasitic Helminths
A study focused on the role of this compound in parasitic helminths demonstrated that these organisms utilize RQ for survival under hypoxic conditions within their hosts. The research highlighted how disrupting the this compound biosynthetic pathway could lead to effective treatments against helminth infections, addressing a significant global health issue .
Case Study 2: Synthetic Biology Approaches
In a groundbreaking study, researchers successfully engineered E. coli to produce this compound by introducing genes from organisms that naturally synthesize RQ. This achievement not only provides insights into metabolic engineering but also suggests potential industrial applications for producing valuable biochemicals from renewable resources .
Eigenschaften
CAS-Nummer |
5591-74-2 |
|---|---|
Molekularformel |
C58H89NO3 |
Molekulargewicht |
848.3 g/mol |
IUPAC-Name |
2-amino-5-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-3-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C58H89NO3/c1-43(2)23-14-24-44(3)25-15-26-45(4)27-16-28-46(5)29-17-30-47(6)31-18-32-48(7)33-19-34-49(8)35-20-36-50(9)37-21-38-51(10)39-22-40-52(11)41-42-54-53(12)56(60)55(59)58(62-13)57(54)61/h23,25,27,29,31,33,35,37,39,41H,14-22,24,26,28,30,32,34,36,38,40,42,59H2,1-13H3/b44-25+,45-27+,46-29+,47-31+,48-33+,49-35+,50-37+,51-39+,52-41+ |
InChI-Schlüssel |
WDVDSFZLRFLVJT-AVRCVIBKSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomerische SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Key on ui other cas no. |
5591-74-2 |
Synonyme |
hodoquinone rhodoquinone 9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















